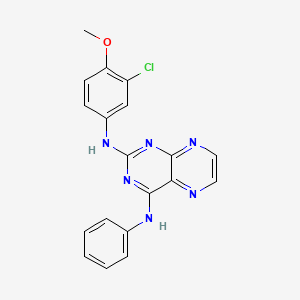

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine

Description

N2-(3-Chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine is a pteridine-based diamino compound characterized by a chloro-methoxy-substituted phenyl ring at the N2 position and a phenyl group at the N4 position.

Properties

IUPAC Name |

2-N-(3-chloro-4-methoxyphenyl)-4-N-phenylpteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN6O/c1-27-15-8-7-13(11-14(15)20)24-19-25-17-16(21-9-10-22-17)18(26-19)23-12-5-3-2-4-6-12/h2-11H,1H3,(H2,22,23,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHVRKXSDDYBMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and physicochemical distinctions between the target compound and analogs:

Key Observations :

- The phenethyl group in may enhance hydrophobic interactions in enzyme binding pockets.

- Heterocyclic Core : The pyrimidine-based SP-2 and quinazoline derivatives share the diamine motif but differ in core structure. Pteridines, with their fused ring system, may exhibit distinct electronic properties affecting binding affinity.

Pharmacokinetic Considerations

- Metabolic Stability : The tetrahydrofuran (THF) substituent in likely improves metabolic resistance compared to alkyl or aryl groups .

- Bioavailability : The phenethyl group in may increase logP, favoring blood-brain barrier penetration, whereas the target compound’s methoxy group could limit CNS uptake due to higher polarity.

Biological Activity

N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pteridine derivatives, including this compound, have been explored for various therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities. This article reviews the biological activity of this compound based on diverse research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine can be represented as follows:

- Molecular Formula : C19H19ClN4O

- Molecular Weight : 356.84 g/mol

- IUPAC Name : N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine

This compound features a pteridine core substituted with a chloro and methoxy phenyl group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that pteridine derivatives exhibit promising anticancer properties. A study evaluated a series of pteridine compounds against various cancer cell lines, demonstrating that many derivatives showed moderate to high cytotoxicity. For example, compounds derived from the pteridine scaffold displayed IC50 values comparable to established chemotherapeutics like cisplatin in multiple cell lines (MDA-MB-231, MCF-7) .

Table 1: Anticancer Activity of Pteridine Derivatives

Anti-inflammatory Activity

Pteridine derivatives have also been explored for their anti-inflammatory properties. A specific study highlighted the efficacy of certain pteridines in reducing inflammation markers in animal models. For instance, a compound demonstrated a reduction in inflammatory response by 41% at a dosage of 0.01 mmol/kg in a rat model of colitis . This suggests that N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine may possess similar properties.

Case Study 1: Anticancer Screening

In a comprehensive screening of pteridine derivatives for anticancer activity, N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine was included in the evaluation. The study found that this compound exhibited notable cytotoxic effects against several cancer cell lines with IC50 values indicating significant potency.

Case Study 2: In Vivo Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory effects of various pteridine derivatives in vivo. The results indicated that compounds similar to N2-(3-chloro-4-methoxyphenyl)-N4-phenylpteridine-2,4-diamine significantly reduced pro-inflammatory cytokines and markers associated with inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.